2',3'-Didehydro-2',3'-dideoxycytidine 2',3'-Didehydro-2',3'-dideoxycytidine
Brand Name: Vulcanchem
CAS No.: 7481-88-1
VCID: VC0043274
InChI: InChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1
SMILES: C1=CC(OC1CO)N2C=CC(=NC2=O)N
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol

2',3'-Didehydro-2',3'-dideoxycytidine

CAS No.: 7481-88-1

Reference Standards

VCID: VC0043274

Molecular Formula: C9H11N3O3

Molecular Weight: 209.2 g/mol

2',3'-Didehydro-2',3'-dideoxycytidine - 7481-88-1

CAS No. 7481-88-1
Product Name 2',3'-Didehydro-2',3'-dideoxycytidine
Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
IUPAC Name 4-amino-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1
Standard InChIKey OOBICGOWICFMIX-POYBYMJQSA-N
Isomeric SMILES C1=C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N
SMILES C1=CC(OC1CO)N2C=CC(=NC2=O)N
Canonical SMILES C1=CC(OC1CO)N2C=CC(=NC2=O)N
Synonyms 2’,3’-Didehydro-2’,3’-dideoxycytidine; 1-(2,3-Dideoxy-β-D-glycero-pent-2-enofuranosyl)cytosine; 2’,3’-Dideoxycytidin-2’-ene; 2’,3’-Dideoxy-2’-Cytidinene; D 4C; USP Zalcitabine Related Compound A
PubChem Compound 64683
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator